Bienvenue dans la boutique en ligne BenchChem!

(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry building block selection

(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone (CAS 866150-74-5) is a substituted morpholine amide with the molecular formula C14H16F3NO2 and a molecular weight of 287.28 g/mol. The compound features a 2,6-dimethylmorpholine ring fused via a carbonyl bridge to a 4-(trifluoromethyl)phenyl group.

Molecular Formula C14H16F3NO2
Molecular Weight 287.282
CAS No. 866150-74-5
Cat. No. B2965099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone
CAS866150-74-5
Molecular FormulaC14H16F3NO2
Molecular Weight287.282
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C14H16F3NO2/c1-9-7-18(8-10(2)20-9)13(19)11-3-5-12(6-4-11)14(15,16)17/h3-6,9-10H,7-8H2,1-2H3
InChIKeySWIRARXAYRTFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

866150-74-5: A 2,6-Dimethylmorpholino-[4-(Trifluoromethyl)Phenyl]Methanone Building Block for Pharmaceutical R&D Procurement


(2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone (CAS 866150-74-5) is a substituted morpholine amide with the molecular formula C14H16F3NO2 and a molecular weight of 287.28 g/mol [1]. The compound features a 2,6-dimethylmorpholine ring fused via a carbonyl bridge to a 4-(trifluoromethyl)phenyl group. It is commercially available at purities of ≥98% and is typically stored under dry, refrigerated conditions (2–8 °C) . While direct published biological data for this specific compound are scarce, its structural features—particularly the combination of the electron-withdrawing CF3 group and the sterically hindered dimethylmorpholine moiety—position it as a versatile intermediate or fragment for medicinal chemistry and agrochemical discovery programs.

Why In-Class Morpholine-Benzamide Analogs Cannot Simply Substitute for 866150-74-5 in Structure-Activity Programs


Even subtle changes in the substitution pattern of morpholine-benzamide building blocks can lead to quantifiable differences in lipophilicity, steric bulk, and electronic properties that directly impact pharmacokinetic and pharmacodynamic parameters. For instance, shifting the trifluoromethyl group from the para to the ortho position reduces the computed XLogP3 by a full log unit (from 2.8 to 1.8), while removing the 2,6-dimethyl groups lowers molecular weight by approximately 28 Da and decreases lipophilicity by ca. 0.9 log units [1]. These differences are material for programs optimizing for membrane permeability, metabolic stability, or target binding; therefore, generic substitution of closely related analogs without explicit experimental validation risks misleading structure-activity relationships (SAR) and can confound hit-to-lead progression.

Quantitative Differentiation of 866150-74-5 from Closest Structural Analogs: Computed and Vendor-Specified Evidence


Para-CF3 Substitution Confers Higher Computed Lipophilicity vs. Ortho Isomer

The target compound (para-CF3 isomer, CAS 866150-74-5) exhibits a computed XLogP3 of 2.8, compared to 1.8 for the ortho-CF3 isomer CAS 866150-75-6 [1]. This represents a 1.0 log unit increase in predicted lipophilicity, which can directly influence passive membrane permeability and non-specific protein binding.

Physicochemical property profiling Lipophilicity optimization Medicinal chemistry building block selection

2,6-Dimethyl Substitution on Morpholine Increases Molecular Weight and Lipophilicity Relative to Unsubstituted Analog

The target compound (MW 287.28 g/mol, XLogP3 2.8) differs from the non-methylated morpholino analog (CAS 447455-27-8, MW 259.22 g/mol, XLogP3 1.9) by an additional 28.06 Da and 0.9 log units of lipophilicity [1]. The two methyl groups also introduce two undefined stereocenters, creating a mixture of stereoisomers with distinct three-dimensional shapes.

Fragment-based drug discovery Lead optimization Physicochemical property tuning

Consistent Topological Polar Surface Area (TPSA) Across Positional Isomers Enables Isolated Lipophilicity-Driven Differentiation

Despite the 1.0 log unit difference in XLogP3 between the para and ortho isomers, the computed Topological Polar Surface Area (TPSA) remains constant at 29.5 Ų for all three positional isomers (para, meta, ortho) [1]. This orthogonality allows procurement teams to isolate lipophilicity as the primary discriminating variable when selecting among CF3-positional isomers.

Property-driven design Isomer comparison Medicinal chemistry

Commercial Availability at ≥98% Purity with Defined Storage Specifications Supports Reproducible Downstream Chemistry

Vendor specifications for CAS 866150-74-5 list a purity of ≥98% and require sealed, dry storage at 2–8 °C . While many in-class analogs are offered at similar purity (e.g., the ortho isomer at 95%+ ), the explicit cold-chain storage recommendation for the target compound may reflect differential stability data that procurement teams should note.

Chemical procurement Quality control Reproducibility

Procurement-Driven Application Scenarios for 866150-74-5 Based on Quantified Physicochemical Differentiation


Medicinal Chemistry Hit Expansion Where Para-CF3 Substitution and Higher Lipophilicity Are Desired

When a screening hit contains a 4-(trifluoromethyl)benzamide core but requires increased lipophilicity to improve cell permeability, CAS 866150-74-5 provides a para-CF3 arrangement with an XLogP3 of 2.8—1.0 log unit higher than the ortho isomer. This property is aligned with programs targeting intracellular targets or CNS penetration, without altering TPSA [1].

Fragment-Based Drug Discovery Using Dimethylmorpholine as a Conformational Constraint

The 2,6-dimethyl substitution introduces two stereocenters and increases molecular weight by 28 Da relative to the non-methylated morpholine analog, offering a conformationally constrained scaffold for fragment growing or merging. The measured ΔXLogP3 of +0.9 vs. CAS 447455-27-8 allows medicinal chemists to predict the impact on logD and solubility before synthesis [2].

Procurement for High-Reproducibility Parallel Synthesis

For parallel library synthesis requiring stringent batch consistency, the target compound is supplied at ≥98% purity with cold-chain storage (2–8 °C) as recommended by the vendor. This contrasts with the 95%+ purity and ambient storage typical of the ortho isomer, making CAS 866150-74-5 a more robust choice for automated synthesis platforms where quality variability must be minimized .

Isomeric Lipophilicity SAR Triage

When a research program requires exploration of CF3 positional effects on activity while holding TPSA constant, procuring all three isomers (para, meta, ortho) enables a controlled SAR study. CAS 866150-74-5 serves as the high-lipophilicity (XLogP3 2.8) reference point against the lower-lipophilicity ortho isomer (XLogP3 1.8), allowing teams to deconvolute steric from lipophilic contributions [1].

Quote Request

Request a Quote for (2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.